Sutchuenmedin A

Description

Sutchuenmedin A (CAS: 1197194-31-2) is a prenylated flavonoid isolated from the roots and rhizomes of Epimedium sagittatum maxim, a plant widely studied in traditional Chinese medicine . The compound is commercially available as a high-purity reference standard (HPLC ≥98%) for pharmacological and phytochemical research .

Properties

IUPAC Name |

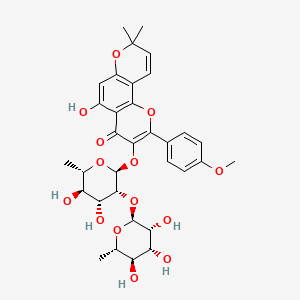

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTBDGJNPGBIQF-NLDOALJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sutchuenmedin A is primarily obtained through extraction from the aerial parts of Epimedium sutchuenense using 70% ethanol . The extraction process involves macerating the plant material in ethanol, followed by filtration and concentration of the extract. The compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in small quantities for research purposes through the extraction process described above .

Chemical Reactions Analysis

Types of Reactions: Sutchuenmedin A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the flavonoid structure, often using reagents like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Sutchuenmedin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sutchuenmedin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation pathways, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sutchuenmedin A belongs to a class of bioactive flavonoids found in Epimedium species. Two structurally related compounds, Sagittatoside A and Epimedin C, share functional and structural similarities but exhibit distinct molecular features and research applications.

Structural and Functional Comparison

Table 1: Key Characteristics of this compound and Analogous Compounds

Key Differences:

Backbone Modifications: this compound contains prenyl groups, which increase lipophilicity and membrane permeability compared to glycosylated analogs like Sagittatoside A and Epimedin C .

Molecular Weight and Complexity :

- Epimedin C, with a larger molecular formula (C₃₉H₅₀O₁₉ ), has more complex glycosylation patterns than this compound or Sagittatoside A, which may influence its pharmacokinetic profile .

Biological Roles :

Analytical Methods

Quantification of these compounds relies on advanced techniques such as HPLC, NMR, and MS, as demonstrated in studies analyzing Epimedium extracts . For instance, highlights the use of heatmaps and chromatographic profiles to differentiate flavonoid concentrations across plant samples .

Commercial and Pharmacological Relevance

Biological Activity

Sutchuenmedin A is a prenylflavonoid compound derived from Epimedium sutchuenense, a plant known for its traditional medicinal uses, particularly in Chinese herbal medicine. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its prenylated flavonoid structure, which contributes to its biological activity. The presence of the prenyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potentially increasing its bioavailability.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential in treating inflammatory conditions.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

4. Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been observed to enhance neuronal survival under stress conditions and may play a role in mitigating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidative Mechanism: this compound enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, reducing oxidative stress markers in cells.

- Inflammatory Pathway Modulation: The compound inhibits nuclear factor kappa B (NF-kB) signaling, which is pivotal in regulating inflammatory responses.

- Antimicrobial Mechanism: this compound disrupts bacterial cell membranes and inhibits biofilm formation, contributing to its antimicrobial efficacy.

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: In a study on oxidative stress-induced neurodegeneration, this compound was administered to animal models, resulting in significant reductions in neuronal loss and improved cognitive function.

- Case Study 2: Clinical trials investigating the anti-inflammatory effects of this compound showed promising results in patients with chronic inflammatory diseases, leading to decreased pain and improved quality of life.

Q & A

Basic Research Questions

Q. What are the key steps to identify and validate the molecular structure of Sutchuenmedin A in a new study?

- Methodological Answer : Begin with a literature review to confirm existing structural data (e.g., NMR, X-ray crystallography). If discrepancies arise, employ a multi-spectroscopic approach:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals using 2D experiments (HSQC, HMBC) to resolve stereochemistry .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- Comparative Analysis : Cross-reference findings with prior studies to address inconsistencies (e.g., conflicting melting points or spectral peaks) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Align with a theoretical framework (e.g., its structural similarity to known bioactive diterpenes) to prioritize assays (e.g., cytotoxicity, anti-inflammatory) .

- Dose-Response Curves : Use a multi-concentration design (e.g., 0.1–100 µM) to establish potency (IC50) and selectivity indices .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negatives to validate assay specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer :

- Hypothesis Testing : Formulate competing hypotheses (e.g., "this compound inhibits COX-2 vs. modulates NF-κB") and design orthogonal assays (e.g., gene knockdown, enzymatic activity tests) .

- Data Triangulation : Combine transcriptomic, proteomic, and metabolomic datasets to identify convergent pathways .

- Peer Review : Present findings at symposia for external validation, addressing potential biases in experimental conditions (e.g., cell line variability) .

Q. What strategies optimize the isolation yield of this compound from natural sources?

- Methodological Answer :

- Extraction Protocol : Test solvent systems (e.g., ethanol-water gradients) and techniques (e.g., ultrasound-assisted extraction) to maximize recovery .

- Chromatography : Use preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) to resolve co-eluting impurities .

- Stability Studies : Monitor degradation under varying pH/temperature to refine storage conditions .

Q. How to evaluate the ecological impact of this compound in environmental compartments?

- Methodological Answer :

- Fate Analysis : Conduct OECD 307 batch tests to assess biodegradation in soil/water matrices .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri models for acute/chronic ecotoxicity endpoints .

- Computational Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools .

Methodological and Theoretical Frameworks

Q. What criteria ensure a robust theoretical foundation for studying this compound’s pharmacological potential?

- Methodological Answer :

- FINER Criteria : Evaluate research questions for Feasibility, Novelty, Ethics, and Relevance (e.g., "Does this compound offer a novel scaffold for kinase inhibitors?") .

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis rates) .

Q. How to address reproducibility challenges in this compound studies?

- Methodological Answer :

- Detailed Protocols : Document batch-to-batch variability in compound purity and instrument calibration (e.g., HPLC retention time shifts) .

- Open Science Practices : Share raw spectra, chromatograms, and code via repositories like Zenodo or GitHub .

- Collaborative Replication : Partner with independent labs to validate key findings using blinded samples .

Data Synthesis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Error Propagation : Report confidence intervals for IC50 values and use ANOVA for multi-group comparisons .

- Meta-Analysis : Aggregate data from independent studies to assess heterogeneity (e.g., I² statistic) .

Q. How to integrate multi-omics data into a cohesive narrative for this compound research?

- Methodological Answer :

- Pathway Enrichment : Use tools like DAVID or KEGG Mapper to identify overrepresented biological processes .

- Network Pharmacology : Construct compound-target-disease networks using Cytoscape to visualize mechanistic hubs .

- Machine Learning : Train classifiers to predict off-target effects based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.